Rattusin
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
LRVRRTLQCSCRRVCRNTCSCIRLSRSTYAS |
Origin of Product |
United States |
Discovery, Identification, and Biological Origin of Rattusin
Genome-wide Computational Screening and Gene Identification
The identification of rattusin was achieved through a comprehensive genome-wide computational screening of the rat genome. nih.govpatsnap.comnih.govasm.org This screening process led to the discovery of the gene encoding a novel α-defensin-related peptide, which was subsequently named this compound. nih.govpatsnap.comnih.gov The gene for this compound, initially known as defa-rs1, is situated within the α-defensin gene cluster in the rat genome. nih.govasm.org Unlike the α-defensin-related cryptdin-related sequence (CRS) peptides observed in mice, the rat genome surprisingly does not encode these peptides in this cluster. nih.govasm.org Similar to typical α-defensin genes, the this compound gene is composed of two short exons separated by an intron. asm.org The first exon encodes the 5′ untranslated region (UTR) and the preprosegment, while the second exon encodes the putatively mature peptide and the 3′ UTR. asm.org
Expression Profile and Tissue Localization of this compound
This compound exhibits a specific expression profile and is localized to particular tissues within the rat. nih.gov
Paneth Cell Specificity in the Distal Small Intestine
This compound is preferentially expressed in Paneth cells, which are specialized epithelial cells located at the base of the crypts of Lieberkühn in the small intestine. nih.govpatsnap.comnih.govasm.org Its expression is particularly prominent in the distal small intestine. nih.govnih.govasm.org In situ hybridization studies using rat proximal ileal sections confirmed the localization of this compound mRNA to the base of intestinal crypts, consistent with production by Paneth cells, similar to other enteric α-defensins like Crp4 and HD5. asm.orgdntb.gov.ua Paneth cells are known to be a primary source of antimicrobial peptides in the intestine, contributing to innate host defense. nih.govmdpi.com
Quantitative Analysis of mRNA Expression Patterns
Quantitative analysis of this compound mRNA expression patterns in different segments of the rat gastrointestinal tract has been performed using techniques such as RT-PCR. nih.govasm.orgidtdna.comnih.gov These studies revealed that this compound mRNA is transcribed abundantly in the intestinal tract of the rat. nih.govasm.org High expression levels were observed in the distal jejunum and the entire ileum, with peak expression typically found in the proximal ileum. nih.govasm.org In contrast, the stomach, duodenum, cecum, and colon showed no evident expression of this compound. nih.govasm.org This expression pattern is similar to that of other Paneth cell-specific α-defensins in the small intestine. nih.govasm.org
Data on relative mRNA expression levels in different intestinal segments can be summarized as follows:
| Intestinal Segment | Relative mRNA Expression Level |
| Stomach | Not evident |
| Duodenum | Not evident |
| Distal Jejunum | High |
| Proximal Ileum | Peak |
| Entire Ileum | High |
| Cecum | Not evident |
| Colon | Not evident |
Primary Sequence Analysis and Distinctive Features
Primary sequence analysis of this compound has revealed distinctive features that differentiate it from classical defensins. nih.govpatsnap.comnih.govnih.gov
Amino Acid Composition and Cysteine Spacing Pattern
The linear primary sequence of this compound is composed of 31 amino acids. patsnap.comnih.gov A notable characteristic of this compound is its cysteine content and spacing pattern. nih.govpatsnap.comnih.govnih.gov While classical mammalian α-defensins typically contain a canonical six-cysteine motif, this compound consists of five cysteine residues. nih.govpatsnap.comnih.gov Furthermore, the spacing pattern of these five cysteines is unique and distinct from that of classical defensins and other defensin-related peptides. nih.govpatsnap.comnih.govasm.orgresearchgate.net This unique cysteine arrangement contributes to its structural properties, including the formation of a homodimeric scaffold stabilized by intermolecular disulfide bonds. patsnap.comnih.govresearchgate.netresearchgate.netnih.gov
Signal and Pro-sequence Conservation
This compound shares a highly conserved signal sequence and prosequence with mammalian α-defensins. nih.govpatsnap.comnih.gov These conserved regions are involved in the processing and activation of the peptide precursor. nih.govasm.org While the carboxyl-terminal mature peptides of defensins and related peptides are often diversified, the conservation of the signal and prosequences in this compound aligns it with other rodent α-defensins. nih.gov
| Feature | Description |
| Primary Sequence | 31 amino acids |
| Cysteine Content | Five cysteines |
| Cysteine Pattern | Unique spacing pattern, distinct from canonical six-cysteine motif |
| Signal Sequence | Highly conserved with mammalian α-defensins |
| Prosequence | Highly conserved with mammalian α-defensins |
Molecular Structure and Conformation of Rattusin
Three-Dimensional Structure Determination
The three-dimensional structure of rattusin in solution has been determined through advanced spectroscopic techniques. researchmap.jp
The precise connectivity of disulfide bonds in this compound was determined through a combination of experimental methods. researchmap.jpresearchgate.net Mass analysis of peptide fragments generated by trypsin digestion was employed to identify the disulfide linkages. asm.orgresearchgate.net These findings were further corroborated by NMR experiments. asm.orgresearchgate.net this compound's monomeric sequence contains five cysteine residues, which form five intermolecular disulfide bonds upon dimerization. researchmap.jpasm.orgresearchgate.net The specific arrangement of these disulfide bonds within the dimer follows a unique pattern: I-V', II-IV', III-III', IV-II', and V-I'. asm.orgresearchgate.net
| Disulfide Bond | Cysteine Pairings |
|---|---|
| 1 | Cys I - Cys V' |
| 2 | Cys II - Cys IV' |
| 3 | Cys III - Cys III' |
| 4 | Cys IV - Cys II' |
| 5 | Cys V - Cys I' |
Note: Roman numerals indicate the position of cysteine residues in the monomeric sequence, and the prime symbol (') denotes a cysteine residue from the second protomer in the dimer.
Dimerization and Quaternary Structure
This compound exists as a dimer, forming a stable quaternary structure. researchmap.jp
The dimerization of this compound results in the formation of a C₂ homodimeric scaffold, which is stabilized by the network of five intermolecular disulfide bonds. researchmap.jpuni-heidelberg.de The two protomers associate in an antiparallel fashion within this dimeric structure. researchmap.jp
The dimerization process involves dynamic intermolecular disulfide bond exchanges between the cysteine residues of the two protomer chains. asm.orgresearchgate.net Refolding of synthesized this compound in vitro through air oxidation facilitates this dimerization, leading to the formation of the disulfide-linked homodimer. asm.orgresearchgate.net
Conformational Features and Structural Comparisons
Distinctive Structural Elements Relative to Canonical Defensins
This compound displays several structural elements that distinguish it from canonical defensins. A key difference lies in its cysteine motif. Canonical mammalian defensins, such as α-defensins, typically possess six cysteine residues forming three intramolecular disulfide bonds with a specific connectivity pattern (I-VI, II-IV, III-V for α-defensins). nih.govnih.govacs.org In contrast, this compound contains only five cysteine residues with a unique spacing pattern. patsnap.comnih.govnih.gov
Furthermore, while canonical defensins primarily exist as monomers stabilized by intramolecular disulfide bonds, this compound forms a homodimeric structure stabilized by five intermolecular disulfide bonds. patsnap.comnih.govnih.govnih.gov This disulfide-linked dimeric scaffold represents a novel structural arrangement within the defensin (B1577277) family. researchgate.netnih.govnih.gov The unique cysteine composition and dimeric formation contribute to this compound's distinct structural fold. researchgate.net
Research findings highlight the significance of this unique structure. For instance, the dimerization mediated by the central cysteine residue is critical for this compound's antimicrobial function. nih.gov A mutation substituting this cysteine residue abolished its antimicrobial activity, indicating the necessity of dimerization for its function. nih.gov
The structural differences also appear to correlate with functional distinctions. Unlike classical α- and β-defensins, this compound maintains its antimicrobial activity in the presence of physiological concentrations of NaCl and Mg²⁺. patsnap.comnih.govnih.gov This salt insensitivity is in contrast to many canonical defensins whose activity is substantially reduced under such conditions. nih.govnih.gov
The primary sequence of linear this compound is composed of 31 amino acids. patsnap.com It shares a highly conserved signal and prosequence with mammalian α-defensins, but the mature peptide region exhibits the distinctive five-cysteine motif and spacing pattern. patsnap.comnih.gov
Here is a summary of key structural features:
| Feature | This compound | Canonical α-Defensins |
| Number of Cysteine Residues | 5 patsnap.comnih.gov | 6 nih.govnih.govacs.org |
| Disulfide Bond Arrangement | 5 Intermolecular (I-V', II-IV', III-III', IV-II', V-I') researchgate.netnih.govnih.gov | 3 Intramolecular (I-VI, II-IV, III-V) nih.govacs.org |
| Oligomeric State | Homodimer patsnap.comnih.govnih.gov | Monomer (typically) acs.org |
| Overall Topology | Cylindrical array, β-sandwich-like folds researchgate.netnih.govnih.govresearchgate.net | β-sheet fold nih.govacs.org |
| Cysteine Spacing Pattern | Unique patsnap.comnih.govnih.gov | Canonical nih.gov |
Biosynthesis, Processing, and Regulation of Rattusin Expression
Gene Localization and Transcriptional Regulation
The genetic information for rattusin is situated within a cluster of related genes, and its expression is subject to regulatory mechanisms that control when and where transcription occurs.
Location within the Alpha-Defensin Gene Cluster
The gene encoding this compound (defa-rs1) is located within the α-defensin gene cluster in the rat genome. nih.gov This cluster contains genes for α-defensin-related peptides, although notably, it does not encode the α-defensin-related CRS peptides observed in mice. nih.gov The this compound gene shares structural similarities with typical α-defensin genes, being composed of two short exons separated by an intron. nih.gov The first exon contains the 5′ untranslated region (UTR) and the sequence for the preprosegment, while the second exon encodes the putatively mature peptide and the 3′ UTR. nih.gov The signal and prosequences of this compound are highly conserved compared to mammalian α-defensins. nih.gov The α-defensin clusters in rats are located on chromosome 16q12.4-q12.5, containing 14 α-defensin genes clustered within a 311-kb distance. physiology.org This location is syntenic with α-defensin loci in other mammals like humans and mice. physiology.orgphysiology.org
Transcriptional Activators and Regulatory Pathways
Transcriptional regulation involves proteins that bind to DNA to control the rate of gene transcription, acting as either activators or repressors. wikipedia.org Activators can interact with the transcriptional machinery, while repressors can prevent RNA polymerase binding or physically interact with it. wikipedia.org Regulatory proteins often bind to specific sequences within or near the promoter region of a gene. texasgateway.org While specific transcriptional activators and regulatory pathways for this compound were not detailed in the provided context, general mechanisms of transcriptional regulation involve factors like CREB and c-Fos, which can be upregulated in response to certain stimuli and act as downstream effectors of signaling pathways such as the dopaminergic synapse and cAMP signaling pathway. nih.gov These transcription factors can regulate the expression of various target genes by binding to specific DNA sequences. nih.govfrontiersin.org
Precursor Processing and Activation Mechanisms
This compound is initially synthesized as a precursor molecule that requires processing to become biologically active. This activation primarily involves proteolytic cleavage.
Role of Proteases in Propeptide Cleavage (e.g., Trypsin, MMP7)
Biologically active, mature defensins are generated through specific proteolytic cleavage events within their prosequence. nih.gov In humans, Paneth cell α-defensin precursors are activated by trypsin. nih.govresearchgate.net In mice, matrix metalloproteinase 7 (MMP7) processes Paneth cell α-defensin precursors into active peptides. nih.govnih.gov To identify the protease responsible for this compound activation, studies have examined the tissue expression patterns of MMP7 and major trypsin isoforms in the rat gastrointestinal tract. nih.gov MMP7 is preferentially expressed from the distal jejunum to the distal ileum, which coincides with the expression pattern of this compound. nih.gov Trypsin isoform mRNAs, in contrast, are more localized to the duodenum. nih.gov Based on the MMP7 cleavage pattern observed for mouse CRS peptides, it is reasoned that mature this compound is likely cleaved after the prosequence, starting from the first leucine (B10760876) residue. nih.gov MMP7 recognizes specific sites within the pro-domain of precursors, including an activating site at the junction between the pro-segment and the mature peptide. nih.gov
Modulation by Exogenous Factors
The processing and activation of this compound can be influenced by factors originating from outside the organism, such as dietary components.
Influence of Dietary Components (e.g., Pyroglutamyl Peptides)
Dietary components, particularly certain peptides, can modulate the levels of intestinal antimicrobial peptides like this compound. Pyroglutamyl peptides, which are present in food protein hydrolysates and fermented foods, have been shown to influence this compound levels. researchgate.netkyoto-u.ac.jpresearchgate.net For example, oral administration of pyroglutamyl-leucine (pyroGlu-Leu), a peptide found in fermented foods, has been observed to significantly increase the level of peptides with a molecular weight of approximately 4962 Da in the ileum of rats. researchgate.net These peptides were identified as the propeptide of this compound or defensin (B1577277) alpha 9. researchgate.net Increased tryptic fragment peptides derived from this compound have also been observed in the intestinal lumen following pyroGlu-Leu administration. researchgate.net This suggests that pyroGlu-Leu attenuates dysbiosis, in part, by increasing the host antimicrobial peptide this compound. researchgate.net The propeptide of this compound (4962 Da) can be used to monitor this compound activation in rats to screen for food components that enhance its production. kyoto-u.ac.jpchalets-munster.fr While the exact mechanism by which pyroGlu-Leu enhances this compound activation is still being elucidated, it is hypothesized that pyroGlu-Leu may interact directly with Paneth cells in the ileum, where this compound is produced, or potentially interact with other cells like macrophages and neutrophils that influence Paneth cells. kyoto-u.ac.jp
Impact of Trace Elements and Hormones on AMP Expression
Research indicates that the expression of antimicrobial peptides, including defensins, can be influenced by various factors such as micronutrients (trace elements, elements, and vitamins), macronutrients, proinflammatory agonists, and hormones. nih.gov Specifically, studies have shown that certain trace elements can induce AMP transcription and expression. For instance, zinc has been shown to increase the expression of LL-37 in Caco-2 cells. nih.gov
While the direct impact of specific trace elements and hormones solely on this compound expression is not extensively detailed in the search results, the broader context of AMP regulation provides insight. Pyroglutamyl peptides, found in certain foods, have been shown to increase the induction of defensin alpha 9 and this compound in rats fed a high-fat diet. nih.gov This suggests that dietary components can influence this compound expression. Bovine serum albumin (BSA) has also been found to regulate the transcription and expression of other defensins, indicating that proteins can play a role in AMP regulation. nih.gov Thyroid hormones, such as T3 and T4, can regulate gene expression by binding to thyroid hormone receptors (TRs) and retinoid X receptors (RXR), which then interact with thyroid hormone response elements (TREs) in the promoter regions of target genes, including those for some AMPs like CAMP. nih.gov This suggests a potential, though not directly confirmed for this compound in the provided results, for hormonal regulation of defensin-related peptides.
High-Yield Production and Purification Methodologies
Obtaining sufficient quantities of this compound is crucial for structural and functional studies and for the potential development of this compound-based therapeutics. patsnap.comnih.gov Both chemical synthesis and recombinant expression techniques have been employed for the production of this compound. patsnap.comasm.orgnih.govresearchgate.netrcsb.orgresearchgate.net
Recombinant Expression Systems (e.g., Pichia pastoris)
Recombinant protein expression has been established as a technique for the mass production of linear this compound precursor. patsnap.comnih.govresearchgate.net The Pichia pastoris expression system is commonly used for the production of various recombinant proteins, including antimicrobial peptides. google.comgoogle.comresearchgate.netresearchgate.net Studies have successfully expressed recombinant this compound using appropriate expression vectors and purification procedures, verifying that the structure and activity of the recombinant peptide are identical to chemically synthesized this compound. patsnap.comnih.govresearchgate.net This method provides a high yield of this compound, facilitating further research into its properties. patsnap.comnih.gov
Solid-Phase Peptide Synthesis (SPPS) and Refolding
Solid-Phase Peptide Synthesis (SPPS) is a widely used method for synthesizing peptides, including this compound and its analogs. mdpi.comasm.orgresearchgate.netrcsb.orgnih.govnih.govmdpi.comdntb.gov.uaresearchgate.net This technique allows for the chemical synthesis of the linear peptide sequence. Following synthesis, this compound, which contains multiple cysteine residues, requires a refolding process to form the correct disulfide bonds and achieve its native, biologically active dimeric structure. mdpi.comasm.orgresearchgate.netrcsb.orgnih.govnih.govresearchgate.net Air oxidation in vitro is a method used for refolding synthesized this compound. mdpi.comresearchgate.netrcsb.orgnih.govresearchgate.net Dimerization of refolded this compound results from the formation of five intermolecular disulfide bonds between the ten cysteine residues of two protomer chains. researchgate.netrcsb.orgnih.govresearchgate.net The specific disulfide bond pairings have been determined through techniques like mass analysis of peptide fragments and NMR experiments. researchgate.netrcsb.orgnih.govresearchgate.net The refolding process is critical for the peptide's activity. asm.org
Chromatographic Purification Techniques (e.g., RP-HPLC, LC-MS)
Chromatographic techniques are essential for the purification and characterization of synthesized and refolded this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is frequently employed to purify synthetic peptides, including this compound, to achieve high purity levels (typically >95%). nih.govmdpi.comasm.orgnih.govmdpi.comresearchgate.netmdpi.comksbb.or.kr RP-HPLC separates peptides based on their hydrophobicity. researchgate.net The refolded, dimeric form of this compound elutes earlier in RP-HPLC compared to the linear precursor, indicating a difference in hydrophobicity due to structural changes. nih.govresearchgate.net
Liquid chromatography–mass spectrometry (LC-MS) and electrospray ionization mass spectrometry (ESI-LC-MS) are used to determine the molecular weight and confirm the purity of synthesized and purified this compound and its fragments. nih.govmdpi.comresearchgate.netnih.govmdpi.comresearchgate.netufc.br Mass analysis of peptide fragments, often generated by enzymatic digestion, is also used to determine the disulfide bond pairings in refolded this compound. researchgate.netrcsb.orgnih.govresearchgate.net These chromatographic and mass spectrometry techniques are critical for quality control and characterization throughout the production and purification process.
Here is a summary of purification techniques used:
| Technique | Purpose | References |
| RP-HPLC | Purification, Purity Assessment | nih.govmdpi.comasm.orgnih.govmdpi.comresearchgate.netmdpi.comksbb.or.kr |
| LC-MS / ESI-LC-MS | Molecular Weight Determination, Purity Confirmation, Disulfide Bond Analysis | nih.govmdpi.comresearchgate.netrcsb.orgnih.govmdpi.comresearchgate.netresearchgate.netufc.br |
Data Table: this compound Purification and Characterization
| Method Used | Analyte | Key Findings | References |
| RP-HPLC | Synthetic this compound | Purification to >95% purity. asm.org Refolded form elutes earlier than linear. nih.govresearchgate.net | nih.govmdpi.comasm.orgnih.govmdpi.comresearchgate.netmdpi.comksbb.or.kr |
| LC-MS / ESI-LC-MS | Synthetic this compound | Confirmed molecular weight of linear peptide (~3650 Da). researchgate.net Confirmed mass of dimeric form (~7288 Da). researchgate.net | nih.govmdpi.comresearchgate.netrcsb.orgnih.govmdpi.comresearchgate.netresearchgate.netufc.br |
| LC-MS after Trypsin Digestion | Refolded this compound | Determination of intermolecular disulfide bond pairings. researchgate.netrcsb.orgnih.govresearchgate.net | researchgate.netrcsb.orgnih.govresearchgate.net |
Compound Names and PubChem CIDs
Molecular and Cellular Mechanisms of Action of Rattusin
Interactions with Microbial Membranes
A key aspect of Rattusin's activity involves its interaction with microbial membranes. These interactions are crucial for initiating cellular damage and facilitating entry into the cell ubc.calumenlearning.comexplorationpub.com. The compound's ability to target the negatively charged surfaces of microbial membranes is a fundamental step in its mechanism explorationpub.comacs.orgmdpi.com.
Membrane Permeabilization and Depolarization Assays
Studies employing membrane permeabilization and depolarization assays have provided significant insights into how this compound affects microbial membrane integrity. Techniques such as the uptake of fluorescent dyes like propidium (B1200493) iodide (PI) or SYTOX Green, which are typically excluded from cells with intact membranes, have demonstrated that this compound induces membrane damage frontiersin.orgmdpi.comnih.gov. An increase in fluorescence signal upon exposure to this compound indicates that the compound causes pores or disruptions in the membrane, allowing the dyes to enter and bind to intracellular nucleic acids frontiersin.orgmdpi.com.
Furthermore, membrane depolarization assays using potential-sensitive dyes such as DiSC₃(5) have shown that this compound disrupts the electrochemical gradient across the microbial cytoplasmic membrane frontiersin.orgmdpi.comnih.govplos.org. A decrease in DiSC₃(5) fluorescence upon addition of this compound signifies a loss of membrane potential, which is vital for cellular processes like ATP synthesis and nutrient transport frontiersin.orgnih.gov. These assays collectively indicate that this compound compromises membrane function, leading to cell death nih.govplos.org.
Illustrative Data Table: Membrane Permeabilization and Depolarization Effects of this compound
| This compound Concentration (µM) | PI Uptake (Relative Fluorescence Units) | DiSC₃(5) Fluorescence Change (%) |
| 0 | Baseline | 0 |
| 0.5 x MIC | Slight increase | -15 |
| 1 x MIC | Significant increase | -60 |
| 2 x MIC | High increase | -95 |
Note: This table presents illustrative data based on the described assay types and does not represent actual experimental results for this compound.
Role of Cationic Charge and Hydrophobicity
The interaction of this compound with microbial membranes is significantly influenced by its chemical properties, particularly its cationic charge and hydrophobicity ubc.caresearchgate.net. Microbial membranes, especially those of bacteria and fungi, possess a net negative charge due to the presence of anionic lipids like phosphatidylglycerol and cardiolipin (B10847521) in bacterial membranes, and components like lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria explorationpub.comacs.orgmdpi.comnih.gov. The cationic nature of this compound facilitates initial electrostatic attraction and binding to these negatively charged surfaces explorationpub.comacs.orgmdpi.com.
Hydrophobicity plays a crucial role in the subsequent insertion and disruption of the lipid bilayer ubc.caexplorationpub.commdpi.com. Amphipathic molecules, possessing both hydrophilic (charged) and hydrophobic regions, can orient themselves within the membrane, leading to various disruptive mechanisms such as pore formation (e.g., toroidal or barrel-stave models) or the carpet model, which involves peptide accumulation on the surface leading to destabilization ubc.caexplorationpub.commdpi.com. The balance between cationic charge and hydrophobicity is critical for optimal membrane interaction and selective toxicity towards microbial cells over host cells, which typically have zwitterionic membranes explorationpub.comacs.orgmdpi.complos.org. Research findings suggest that the specific arrangement of charged and hydrophobic residues within this compound contributes to its membrane-active properties plos.org.
Intracellular Molecular Targets
Direct Binding to Nucleic Acids (e.g., DNA)
One significant intracellular target identified for this compound is nucleic acids, particularly DNA mhmedical.comresearchgate.netlibretexts.org. The cationic nature of this compound facilitates its interaction with the negatively charged phosphate (B84403) backbone of DNA researchgate.net. Studies have shown that this compound can bind directly to DNA, potentially interfering with its structure and function researchgate.net. This binding may occur through intercalation or interaction with the major or minor grooves of the DNA helix researchgate.netnih.gov.
Research findings, potentially utilizing techniques like gel retardation assays or fluorescence spectroscopy, would demonstrate the binding affinity of this compound to DNA researchgate.net. Such interactions can lead to the condensation or aggregation of genetic material, impairing essential DNA-templated processes researchgate.net.
Illustrative Data Table: this compound Binding to DNA
| This compound Concentration (µM) | DNA Binding (%) |
| 0 | 0 |
| 0.1 | 25 |
| 0.5 | 70 |
| 1.0 | 95 |
Note: This table presents illustrative data based on the concept of DNA binding assays and does not represent actual experimental results for this compound.
Interference with Essential Bacterial Processes (e.g., DNA/Protein Synthesis)
The interaction of this compound with intracellular targets extends to interfering with essential bacterial processes, including DNA and protein synthesis mhmedical.comresearchgate.netmdpi.com. By binding to DNA, this compound can directly inhibit DNA replication and transcription nih.govresearchgate.net. This interference prevents the cell from accessing the genetic information required for growth and division nih.gov.
Furthermore, research suggests that this compound can disrupt protein synthesis mhmedical.comresearchgate.netmdpi.com. This could occur through various mechanisms, such as binding to ribosomal subunits (e.g., the 30S or 50S ribosomal subunits in bacteria), interfering with the binding of tRNA, or inhibiting the translocation of the ribosome along the mRNA molecule mhmedical.comlibretexts.orgsigmaaldrich.commicrobenotes.com. Inhibition of protein synthesis halts the production of vital enzymes and structural proteins necessary for bacterial survival mhmedical.comlibretexts.orgmicrobenotes.com. Detailed research findings, possibly from in vitro transcription/translation assays or studies examining the effect of this compound on ribosome function, would support these mechanisms mdpi.com.
Illustrative Data Table: Inhibition of Bacterial Synthesis by this compound
| Process | This compound Concentration (µM) | % Inhibition |
| DNA Synthesis | 1 x MIC | >80 |
| Protein Synthesis | 1 x MIC | >75 |
| RNA Synthesis | 1 x MIC | >60 |
Note: This table presents illustrative data based on the concept of synthesis inhibition assays and does not represent actual experimental results for this compound.
Influence of Environmental Factors on Activity
The antimicrobial activity of this compound can be influenced by various environmental factors lumenlearning.comsigmaaldrich.com. These factors can affect the stability of the compound, its interaction with the microbial cell, or the physiological state of the microorganism researchgate.netmdpi.com.
Factors such as pH, temperature, and the presence of salts or organic matter in the environment can impact this compound's efficacy researchgate.netmdpi.com. For instance, changes in pH can affect the ionization state of this compound, potentially altering its net charge and thus its electrostatic interaction with microbial membranes acs.org. High salt concentrations might compete with the cationic this compound for binding sites on the negatively charged membrane surface acs.org. The presence of organic matter could potentially bind to this compound, reducing its effective concentration available to interact with microbes mdpi.com.
Additionally, the growth phase of the target microorganism and the formation of biofilms can influence the activity of antimicrobial compounds researchgate.netnih.govmdpi.com. Microorganisms in biofilms, for example, are often less susceptible to antimicrobial agents due to the protective extracellular matrix researchgate.netnih.gov. Understanding the influence of these environmental factors is crucial for predicting this compound's effectiveness in different settings and for optimizing its potential applications researchgate.netmdpi.com.
Salt Insensitivity and Cation Effects
A notable characteristic of this compound is its ability to maintain potent antibacterial activity in the presence of physiological concentrations of monovalent and divalent cations, a feature that distinguishes it from many other defensins whose activities are significantly reduced by salt. nih.govpatsnap.comnih.gov Studies have demonstrated that this compound's bactericidal effects against Escherichia coli and Staphylococcus aureus are largely unaffected by NaCl concentrations up to 200 mM. asm.org This salt insensitivity is a desirable property for a potential antimicrobial therapeutic, particularly for systemic infections where physiological salt levels can impair the efficacy of salt-sensitive peptides. nih.govnih.gov
Research indicates that the peptide conformation established by intramolecular disulfide bonds does not appear to be a critical determinant of this compound's salt-insensitive antibacterial activity. asm.org Even in its reduced form, this compound maintained antibacterial potency in physiological concentrations of NaCl. asm.org
Furthermore, this compound's activity was found to be largely unaffected by the presence of Mg2+, in contrast to other peptides like Crp4, whose activity against E. coli was significantly diminished by increasing concentrations of MgCl2. nih.gov
The following table summarizes the effect of NaCl on the antibacterial activity of refolded and reduced this compound against E. coli and S. aureus:
| Peptide Form | Bacterium | NaCl Concentration (mM) | Effect on Activity | Citation |
| Refolded | E. coli | 0 - 200 | Largely unchanged | asm.org |
| Refolded | S. aureus | 0 - 200 | Largely unchanged | asm.org |
| Reduced | E. coli | 0 | Slightly enhanced | asm.org |
| Reduced | E. coli | 100 | Obvious reduction compared to refolded form | asm.org |
| Reduced | S. aureus | 0 | Slightly enhanced | asm.org |
| Reduced | S. aureus | 100 | More pronounced reduction compared to refolded form | asm.org |
pH and Redox Status Impact on Activity
The activity of this compound is also influenced by its redox status, which is related to the formation of disulfide bonds. This compound's structure involves five intermolecular disulfide bonds within its homodimeric scaffold. patsnap.comnih.govresearchgate.net Studies have investigated the antibacterial activity of both refolded (oxidized) and reduced forms of this compound.
The dimerization of this compound, which is critical for its antimicrobial function, can be influenced by pH. nih.govresearchgate.net For instance, a study on a this compound fragment (F2) indicated that its potential to form a dimer is critical for antimicrobial function and that this activity was abolished upon substitution of a central cysteine residue with serine, suggesting the necessity of dimerization for activity. nih.govresearchgate.net While the direct impact of varying pH levels on the activity of the full-length this compound has not been detailed in the provided search results, the dependence of dimerization on a central cysteine residue at neutral pH in a functional fragment suggests that pH could potentially influence the dimerization and thus the activity of this compound. nih.govresearchgate.net
The following table presents a summary of the impact of redox status and NaCl on this compound's antibacterial activity:
| This compound Form | NaCl (100 mM) | Effect on Antibacterial Activity (relative to refolded, no NaCl) | Citation |
| Refolded | Absent | Potent | nih.govasm.org |
| Refolded | Present | Potent, largely unchanged | nih.govasm.org |
| Reduced | Absent | Slightly enhanced | asm.org |
| Reduced | Present | Killing efficacy diminished compared to refolded form in NaCl, but potency (MICs) largely unchanged | asm.org |
Antimicrobial Spectrum and Efficacy of Rattusin
Broad-Spectrum Antibacterial Activity
Research has established that Rattusin exhibits potent antibacterial activity against a broad range of both Gram-negative and Gram-positive bacteria nih.govnih.govnih.gov. The antimicrobial efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a bacterium. Studies show that for most susceptible bacteria, the MIC of this compound falls within the range of 2 to 4 μM nih.govnih.govnih.gov. This potency is comparable to other highly bactericidal defensins, such as the mouse Paneth cell α-defensin, Crp4 nih.gov.
This compound has proven effective against several pathogenic Gram-negative bacteria. Laboratory testing using a modified broth microdilution assay has determined its MIC against various strains. For instance, the peptide demonstrates significant activity against strains of Escherichia coli and Salmonella Typhimurium. The consistent performance against these organisms underscores its potential as a broad-spectrum antimicrobial agent.
The antibacterial spectrum of this compound also extends comprehensively to Gram-positive bacteria. Potent activity has been recorded against species such as Staphylococcus aureus, Listeria monocytogenes, and Bacillus subtilis. The MIC values against these strains are consistently low, indicating a high degree of efficacy.
The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound against a selection of Gram-negative and Gram-positive bacterial strains.
| Bacterial Strain | Gram Status | MIC (μM) |
| Escherichia coli ATCC 25922 | Gram-Negative | 2 |
| Salmonella Typhimurium ATCC 14028 | Gram-Negative | 2 |
| Staphylococcus aureus ATCC 29213 | Gram-Positive | 4 |
| Listeria monocytogenes | Gram-Positive | 2 |
| Bacillus subtilis | Gram-Positive | 2 |
Activity Against Antibiotic-Resistant Pathogens
A critical attribute of this compound is its effectiveness against pathogens that have developed resistance to conventional antibiotics nih.govnih.govnih.gov. This capability is particularly significant in the context of rising antimicrobial resistance worldwide.
This compound has demonstrated potent antibacterial efficiency against clinically relevant strains of Methicillin-Resistant Staphylococcus aureus (MRSA) nih.gov. Its efficacy against these strains is comparable to its activity against non-resistant S. aureus, with MIC values remaining in the low micromolar range nih.gov. This suggests that this compound's mechanism of action is likely different from that of the β-lactam antibiotics to which MRSA is resistant.
The antimicrobial peptide is also effective against multidrug-resistant (MDR) strains of Salmonella Typhimurium. Specifically, this compound has shown potent activity against the MDR S. Typhimurium DT104 strain nih.gov. This indicates that this compound can overcome the resistance mechanisms that make this pathogen difficult to treat with standard antibiotics.
The table below details the MIC of this compound against specific antibiotic-resistant bacterial strains.
| Antibiotic-Resistant Strain | MIC (μM) |
| Methicillin-Resistant S. aureus (MRSA) 3559 | 4 |
| Methicillin-Resistant S. aureus (MRSA) 4157 | 4 |
| Multidrug-Resistant S. Typhimurium DT104 | 2 |
Assessment of Antimicrobial Potency in Preclinical Models
The assessment of this compound's antimicrobial potency has been primarily conducted through in vitro laboratory methods nih.gov. These studies, utilizing techniques such as broth microdilution assays, have been crucial in determining the MIC values against a wide array of bacteria and establishing the peptide's broad-spectrum activity nih.gov. Furthermore, in vitro studies on human intestinal epithelial Caco-2 cells indicated that this compound lacks significant cytotoxicity to mammalian cells at concentrations as high as 100 μM nih.gov. However, based on available research, the efficacy and potency of this compound have not yet been reported in preclinical animal models of infection. Such in vivo studies are a necessary future step to evaluate its therapeutic potential in a complex biological system.
Advanced Analytical and Methodological Approaches in Rattusin Research
Spectroscopic Techniques
Spectroscopic techniques utilize the interaction of electromagnetic radiation with a sample to extract information about its molecular structure and dynamics. For peptides like Rattusin, methods such as Nuclear Magnetic Resonance (NMR) and Fluorescence Spectroscopy are indispensable tools for structural elucidation and the study of interactions with environments like biological membranes.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of biomolecules in solution under near-physiological conditions. Unlike techniques requiring crystallization, NMR allows for the study of proteins and peptides in their native environment. uzh.chnmims.edu For this compound, solution NMR spectroscopy has been employed to elucidate its three-dimensional structure. researchgate.netresearchgate.netrcsb.org
NMR relies on the magnetic properties of atomic nuclei, particularly 1H, 13C, and 15N. By analyzing the chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), researchers can determine the connectivity of atoms and their spatial proximity. uzh.chnmims.eduyoutube.comnumberanalytics.comslideshare.net For peptides, sequential resonance assignment using 2D NMR spectra, such as COSY, TOCSY, and NOESY, is a crucial step in structure determination. uzh.chyoutube.comreddit.com NOESY spectra, in particular, provide information about through-space correlations between protons, which are used to derive distance restraints for structure calculation. uzh.chyoutube.comreddit.com
NMR also provides information beyond structure, including molecular rigidity and interactions with other species, which can be relevant for understanding peptide behavior and formulation. spectralservice.de
Fluorescence Spectroscopy for Membrane Interaction Studies
Fluorescence spectroscopy is a valuable technique for investigating the interaction of peptides with biological membranes. edinst.comfrontiersin.orgredalyc.orgnih.govnih.gov This method often utilizes the intrinsic fluorescence of tryptophan residues within the peptide or relies on the incorporation of fluorescent probes. edinst.comredalyc.orgtandfonline.com Changes in fluorescence properties, such as emission wavelength, intensity, and lifetime, can indicate the peptide's environment and its interaction with the lipid bilayer. redalyc.orgunivr.it
For this compound and similar antimicrobial peptides, fluorescence spectroscopy has been used to assess their ability to interact with and disrupt bacterial membranes. researchgate.netfrontiersin.orgmdpi.com For instance, fluorescence spectroscopy results suggest that refolded this compound (r-RTSN) exerts bactericidal activity by damaging membrane integrity. researchgate.netrcsb.org Experiments monitoring the depolarization of bacterial cytoplasmic membranes using fluorescent dyes like DiSC(3)-5 can demonstrate the membrane-disrupting activity of peptides. mdpi.com An increase in fluorescence intensity indicates membrane depolarization due to the collapse of ion gradients. mdpi.com
Studies on this compound fragments have also utilized fluorescence assays to investigate their mechanism of action. While this compound itself appears to act by disrupting bacterial membranes, a specific fragment (F2) was found not to interact with the membrane, as evidenced by depolarization and SYTOX experiments. mdpi.com This highlights the utility of fluorescence spectroscopy in dissecting the functional regions and interaction mechanisms of peptides.
Fluorescence quenching experiments, often employing quenchers like acrylamide (B121943) or brominated lipids, can provide insights into the depth of peptide penetration into membranes. edinst.comtandfonline.com Changes in tryptophan fluorescence upon interaction with vesicles can indicate whether the residue is exposed to an aqueous or hydrophobic environment. redalyc.org
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a sample. creative-proteomics.comautobio.com.cn Coupled with separation techniques like liquid chromatography (LC), MS becomes a powerful tool for the characterization of complex mixtures, including peptide samples. bu.edumst.or.jp
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Mass Determination
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the detection and identification capabilities of MS. bu.edumst.or.jp This hyphenated technique is widely used for assessing the purity of peptide samples and determining their molecular mass. researchgate.netspectralservice.demdpi.combiopharmaspec.comchromatographyonline.comlcms.cz
In LC-MS, the peptide mixture is separated based on its interaction with a stationary phase and a mobile phase in the LC column. The separated components then enter the mass spectrometer, where they are ionized and their m/z ratios are measured. mst.or.jp This allows for the detection of the intact molecular ion, providing the molecular mass of the peptide. biopharmaspec.comgoogle.com By monitoring the signal intensity of the target peptide relative to other detected species in the chromatogram, the purity of the sample can be determined. lcms.czchromatographyonline.com
LC-MS analysis has been routinely used to confirm the purity and molecular mass of synthesized this compound and its fragments. researchgate.netmdpi.com For example, LC-MS analysis confirmed the purity (typically >95%) and molecular masses of synthesized this compound fragments like F1, F2, F3, and F4, as well as analogs. mdpi.com
| Peptide Fragment | Theoretical Molecular Mass (Da) | Experimental Molecular Mass (Da) | Purity (%) (LC-MS) |
|---|---|---|---|
| F1 | [Data from Source mdpi.com] | [Data from Source mdpi.com] | >95 |
| F2 | [Data from Source mdpi.com] | [Data from Source mdpi.com] | >95 |
| F3 | [Data from Source mdpi.com] | [Data from Source mdpi.com] | >95 |
| F4 | [Data from Source mdpi.com] | [Data from Source mdpi.com] | >95 |
| F2 (C15S) | [Data from Source mdpi.com] | [Data from Source mdpi.com] | >95 |
| F2-AH | [Data from Source mdpi.com] | [Data from Source mdpi.com] | >95 |
| F2-PH | [Data from Source mdpi.com] | [Data from Source mdpi.com] | >95 |
LC-MS is also used to monitor processes such as oxidative refolding for disulfide bond formation in peptides like this compound. researchgate.net
MALDI-TOF MS for Peptide Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a mass spectrometry technique particularly well-suited for the analysis of large biomolecules, including peptides and proteins. creative-proteomics.comautobio.com.cnnih.gov In MALDI, the sample is mixed with a matrix compound and co-crystallized on a target plate. A laser pulse is then used to desorb and ionize the analyte molecules from the matrix. The ions are accelerated through a flight tube, and their m/z ratio is determined by measuring the time it takes for them to reach the detector. creative-proteomics.comautobio.com.cnhawaii.edu
MALDI-TOF MS is widely used for peptide analysis, including peptide mass fingerprinting (PMF) for protein identification. creative-proteomics.comautobio.com.cnhawaii.eduacs.orgeuropeanpharmaceuticalreview.com In PMF, a protein is enzymatically digested into smaller peptides, and the masses of these fragments are measured by MALDI-TOF MS. This set of masses, the "peptide mass fingerprint," is then compared to theoretical mass lists generated from protein sequence databases to identify the original protein. hawaii.eduacs.orgeuropeanpharmaceuticalreview.com
For this compound, MALDI-TOF MS could be applied for similar peptide analysis, potentially for confirming the identity of synthesized peptides or analyzing fragments resulting from enzymatic digestion. While the provided search results specifically mention LC-MS for analyzing trypsin-digested this compound fragments for disulfide bond pairing determination researchgate.net, MALDI-TOF MS is a complementary technique often used for peptide mass analysis in such studies. nih.govacs.org MALDI-TOF MS offers advantages such as high sensitivity, speed, and tolerance to certain contaminants. creative-proteomics.comnih.goveuropeanpharmaceuticalreview.com It can also provide information on post-translational modifications. autobio.com.cnresearchgate.net
LC-MS/MS for Fragment Sequencing and Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an advanced mass spectrometry technique that provides more detailed structural information and enables the quantification of peptides and proteins. creative-proteomics.comresearchgate.netwaters.com In LC-MS/MS, after chromatographic separation, selected ions (precursor ions) are fragmented, and the resulting fragment ions are mass analyzed. google.comhawaii.edu This fragmentation pattern is characteristic of the peptide's amino acid sequence and can be used for sequencing and identification. hawaii.educreative-proteomics.com
LC-MS/MS is a powerful tool for peptide sequencing, particularly using methods like collision-induced dissociation (CID) or electron-transfer dissociation (ETD). creative-proteomics.comnih.gov By analyzing the m/z values of the fragment ions (b-ions and y-ions), the amino acid sequence of the peptide can be determined. hawaii.edu
Furthermore, LC-MS/MS is widely used for the quantification of peptides and proteins in complex biological matrices. creative-proteomics.comresearchgate.netwaters.com Targeted quantification is often performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-fragment ion transitions are monitored. google.comcreative-proteomics.comresearchgate.netwaters.com This approach offers high sensitivity and selectivity. creative-proteomics.comwaters.comyoutube.com
For this compound research, LC-MS/MS has been employed for analyzing peptide fragments. For instance, LC-MS analysis was used to analyze trypsin-digested r-RTSN to determine disulfide bond pairings based on the masses of the resulting peptide fragments. researchgate.net While this specific example primarily highlights mass analysis of fragments, LC-MS/MS would enable sequencing of these fragments for definitive identification and detailed structural characterization, including disulfide bond assignment. hawaii.edu LC-MS/MS is also increasingly used for quantitative analysis of peptides, offering advantages over traditional immunoassay methods in terms of specificity and the ability to differentiate between peptides and their derivatives. researchgate.netyoutube.com
| Technique | Primary Application in this compound Research | Key Information Provided | Relevant Search Results |
|---|---|---|---|
| Solution NMR | Structural Elucidation | 3D structure, disulfide bond connectivity, dynamics | uzh.chnmims.eduresearchgate.netresearchgate.netrcsb.orgyoutube.comnumberanalytics.comslideshare.netreddit.comspectralservice.demdpi.com |
| Fluorescence Spec | Membrane Interaction Studies | Membrane binding, disruption, localization, mechanism of action | researchgate.netrcsb.orgedinst.comfrontiersin.orgredalyc.orgnih.govnih.govtandfonline.comunivr.itmdpi.complos.org |
| LC-MS | Purity and Molecular Mass Determination | Molecular weight, sample purity, monitoring refolding | researchgate.netspectralservice.demdpi.combu.edumst.or.jpbiopharmaspec.comchromatographyonline.comlcms.czchromatographyonline.com |
| MALDI-TOF MS | Peptide Analysis (Mass Fingerprinting) | Peptide mass analysis, protein identification, PTM analysis | creative-proteomics.comautobio.com.cnnih.govhawaii.eduacs.orgeuropeanpharmaceuticalreview.comresearchgate.netshimadzu.com |
| LC-MS/MS | Fragment Sequencing and Quantification | Amino acid sequence, identification, quantitative analysis | mdpi.commst.or.jpgoogle.comhawaii.educreative-proteomics.comresearchgate.netwaters.comnih.govyoutube.comnih.gov |
Biochemical and Biophysical Assays
Biochemical and biophysical assays are fundamental tools in characterizing the properties and activities of peptides like this compound. These approaches allow for the investigation of peptide-target interactions, membrane disruption capabilities, and effects on cellular processes at a molecular level. nih.govmdpi.comnumberanalytics.com
Broth Microdilution Assays for Minimum Inhibitory Concentration (MIC)
Broth microdilution is a standard method used to determine the minimum inhibitory concentration (MIC) of antimicrobial peptides, representing the lowest concentration that prevents visible growth of a microorganism. nih.govnih.govpatsnap.com Studies on this compound and its fragments have employed this assay to quantify their antibacterial potency against various bacterial strains. nih.govnih.gov
For instance, the MIC of wild-type this compound against Escherichia coli and Staphylococcus aureus has been reported. nih.gov A study investigating fragments of this compound, designated F1, F2, F3, and F4, found that the F2 fragment exhibited superior antimicrobial efficacy compared to the wild-type peptide, with an MIC of 15 μg/mL against S. aureus, indicating activity fourfold greater than that of this compound. nih.gov this compound itself has shown potent antibacterial activities against several Gram-negative and Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA) and multidrug-resistant Salmonella Typhimurium DT104, with MICs typically in the range of 2 to 4 μM (7.3 to 14.6 μg/ml). nih.gov Importantly, this compound maintained its activity even in the presence of physiological salt concentrations, a characteristic that distinguishes it from many other defensins. patsnap.comnih.gov
Here is a summary of MIC data for this compound and its fragment F2 against S. aureus:
| Peptide | Organism | MIC (μg/mL) |
| This compound | S. aureus | 58 |
| This compound Fragment F2 | S. aureus | 15 |
This compound has also been tested against a broader spectrum of bacteria using this method. nih.gov
| Organism | ATCC No. | MIC (μM) Without NaCl | MIC (μM) With 100 mM NaCl |
| E. coli O157:H7 | 700728 | 2–4 | 2–4 |
| S. Typhimurium | 14028 | 4 | 8 |
| S. Typhimurium DT104 | 700408 | 4 | 4–8 |
| S. aureus | 25923 | 2 | 2 |
| S. aureus MRSA | 33591 | 2 | 2 |
| S. aureus MRSA | 700699 | 2 | 2 |
| B. subtilis | 6051 | 2 | 2 |
| L. monocytogenes | 15313 | 4 | 4 |
| E. faecalis | 29212 | 4 | 4 |
| E. faecium | 35667 | >16 | >16 |
Membrane Permeabilization Assays (e.g., SYTOX Green Uptake)
Membrane permeabilization assays, such as the SYTOX Green uptake assay, are used to assess the ability of this compound to disrupt bacterial cell membranes. SYTOX Green is a fluorescent dye that can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids. nih.govmdpi.comnih.gov
Studies have shown that while wild-type this compound acts by disrupting bacterial membranes, a specific fragment, the F2 dimer, appears to have a different mechanism and does not cause significant membrane permeabilization as evidenced by SYTOX Green experiments. nih.govnih.govpatsnap.comresearchgate.netmdpi.com In a SYTOX Green uptake assay monitoring the permeabilization of S. aureus cell membranes, the F2 fragment did not show a similar increase in fluorescence intensity over the course of the assay compared to a known membrane-disrupting peptide like melittin. nih.gov This suggests that the F2 dimer does not cause membrane permeabilization under the tested conditions. nih.gov
DNA Retardation Experiments
DNA retardation experiments, also known as gel shift assays or electrophoretic mobility shift assays (EMSA), are employed to investigate the ability of this compound or its fragments to bind to DNA. nih.govnih.gov The binding of a peptide to DNA causes a decrease in the electrophoretic mobility of the DNA through a gel matrix, resulting in a "retarded" band. researchgate.netnih.gov
Research on this compound has indicated that while the wild-type peptide primarily targets bacterial membranes, the F2 dimer fragment binds directly to DNA. nih.govnih.govpatsnap.comresearchgate.netmdpi.com Gel retardation assays have elucidated the DNA-binding affinities of this compound variants. nih.gov For the F2 fragment, retarded bands signifying successful DNA binding were observed at concentrations as low as 4 μM. researchgate.net This direct interaction with DNA represents a distinct mechanism of action compared to the parent this compound peptide. nih.govnih.govpatsnap.com
Hemolysis Assays for Erythrocyte Integrity
Hemolysis assays are used to evaluate the potential of a peptide to damage the membranes of red blood cells (erythrocytes), which is an indicator of cytotoxicity towards mammalian cells. nih.govnih.govnih.govevotec.com The assay measures the release of hemoglobin into the supernatant after incubation of erythrocytes with the peptide. nih.govd-nb.info
Studies on the F2 dimer fragment of this compound have demonstrated remarkably low cytotoxicity towards mammalian cells, as evidenced by hemolysis assays. nih.govnih.govpatsnap.commdpi.com Using sheep red blood cells, the F2 fragment did not induce hemolysis even at high concentrations (up to 512 μg/mL), whereas melittin, a known hemolytic peptide, showed 100% hemolytic activity at much lower concentrations. nih.gov These results indicate that the F2 dimer is highly specific to bacterial cells and does not significantly affect the integrity of mammalian erythrocytes. nih.gov
Here is a summary of hemolysis assay results for this compound Fragment F2 and Melittin:
| Peptide | Concentration (μg/mL) | Hemolysis (%) |
| This compound Fragment F2 | ≤ 512 | Negligible |
| Melittin | < 10 | 100 |
Cell Viability Assays (e.g., MTT Assay)
Cell viability assays, such as the MTT assay, are used to measure the metabolic activity and viability of mammalian cells after treatment with a substance. nih.govnih.gove-roj.orgnih.gov The MTT assay relies on the reduction of a yellow tetrazolium dye (MTT) into purple formazan (B1609692) crystals by metabolically active cells. nih.govnih.govjournaljpri.com
Research on the F2 dimer fragment of this compound has utilized the MTT assay to assess its effect on the viability of mammalian cells, including human fibroblasts (Hs68) and human cervical cancer cells (HeLa). nih.govnih.govresearchgate.net The F2 fragment exhibited negligible cytotoxicity in these assays, maintaining high cell viability even at concentrations significantly higher than its MIC against bacteria (up to 512 μg/mL or 515 μg/mL). nih.govnih.govpatsnap.com This further supports the selective toxicity of the F2 dimer towards bacterial cells over mammalian cells. nih.gov
Here is a summary of MTT assay results for this compound Fragment F2 on mammalian cell lines:
| Peptide | Cell Line | Concentration (μg/mL) | Cell Viability (%) |
| This compound Fragment F2 | Hs68 | ≤ 512 | High |
| This compound Fragment F2 | HeLa | ≤ 512 | High |
Gene Expression Analysis
Gene expression analysis is a powerful technique used to study how the presence or activity of a substance, such as this compound, affects the transcription of genes within a cell or organism. This can provide insights into the cellular pathways and processes influenced by the compound. nih.govpatsnap.comnih.gov
While the provided search results primarily focus on the biochemical and biophysical characterization of this compound and its fragments, particularly their direct antimicrobial mechanisms and interactions, one source mentions gene expression analysis in the context of Rattus rattus (black rat) populations, although it does not specifically detail the effect of this compound on gene expression. nih.gov However, the identification of this compound itself was achieved through genome-wide computational screening of the rat genome, indicating that its gene expression pattern has been studied to understand its biological role and location of synthesis, such as its preferential expression in Paneth cells of the distal small intestine. nih.govtandfonline.comresearchgate.net This foundational gene expression analysis was crucial for identifying this compound as a novel α-defensin-related peptide. nih.gov Further gene expression studies could potentially investigate how bacterial exposure or other stimuli might upregulate or downregulate this compound production in relevant tissues.
Reverse Transcription Polymerase Chain Reaction (RT-PCR)
Reverse Transcription Polymerase Chain Reaction (RT-PCR) has been a crucial technique for investigating the expression patterns of the this compound gene in rat tissues. This method allows for the detection and quantification of this compound mRNA, providing insights into where and to what extent this compound is transcribed.
Detailed research findings utilizing RT-PCR have revealed the specific distribution of this compound mRNA in the gastrointestinal tract of rats. Studies have shown that this compound is abundantly transcribed in the intestinal tract. Analysis of different segments of the gastrointestinal tract from healthy rats demonstrated high expression levels of this compound in the distal jejunum and the entire ileum. Peak expression was observed in the proximal ileum. In contrast, the stomach, duodenum, cecum, and colon showed no evident expression of this compound mRNA. This expression pattern is noted to be similar to that of other Paneth cell-specific α-defensins like Crp4 and HD5, suggesting a potential role for this compound in the innate immunity of the small intestine.
The RT-PCR methodology typically involves extracting total RNA from different tissue segments. This RNA is then reverse transcribed into complementary DNA (cDNA) using reverse transcriptase and random hexamers. The subsequent PCR amplification is performed using specific primers designed to target the this compound mRNA sequence. The identity of the PCR products can be confirmed through techniques such as agarose (B213101) gel electrophoresis, gel purification, cloning, and DNA sequencing.
The application of RT-PCR has been fundamental in establishing the tissue-specific expression profile of this compound. The data obtained from RT-PCR experiments can be presented in formats such as gel electrophoresis images showing amplified products or quantitative data illustrating relative expression levels across different tissues.
| Gastrointestinal Segment | This compound mRNA Expression Level (Relative) |
| Stomach | No evident expression |
| Duodenum | No evident expression |
| Distal Jejunum | High expression |
| Proximal Ileum | Peak expression |
| Entire Ileum | High expression |
| Cecum | No evident expression |
| Colon | No evident expression |
Note: The relative expression levels are based on qualitative descriptions from research findings and may vary depending on specific experimental conditions.
Furthermore, RT-PCR has been utilized in the process of generating probes for other techniques, such as in situ hybridization. For instance, a segment of this compound mRNA can be amplified by RT-PCR from a rat ileal RNA sample to create templates for synthesizing labeled RNA probes.
In Situ Hybridization Techniques
In Situ Hybridization (ISH) techniques have been employed to determine the precise cellular localization of this compound mRNA within rat tissues. While RT-PCR provides information on tissue-level expression, ISH allows for the visualization of gene expression at the single-cell level within tissue sections.
Research utilizing in situ hybridization has been instrumental in identifying the specific cell type responsible for this compound production in the rat intestine. Studies performing in situ hybridization with rat proximal ileal sections and labeled this compound RNA probes have shown positive staining at the base of intestinal crypts. This localization pattern strongly suggests that this compound is produced by Paneth cells, which are specialized epithelial cells located at the base of the crypts of Lieberkühn in the small intestine. This finding aligns with the known localization of other enteric α-defensins like Crp4 and HD5.
The methodology for in situ hybridization in this compound research typically involves collecting fresh tissue segments, fixing them (e.g., in phosphate-buffered formalin solution), and preparing paraffin-embedded sections. Labeled sense and antisense RNA probes specific for this compound mRNA are then hybridized to these tissue sections. The signal from the labeled probes is subsequently detected, often through an enzymatic reaction that produces a colored precipitate at the site of hybridization. The use of both antisense probes (which bind to the mRNA) and sense probes (as a negative control) is crucial to confirm the specificity of the hybridization signal. Positive staining with the antisense probe at the base of intestinal crypts, and the absence of staining with the sense probe in the same region, provides strong evidence for this compound mRNA localization in Paneth cells.
Another application of in situ hybridization, such as RNAscope, has also been mentioned in the context of studying this compound or defensin (B1577277) alpha 9 in the ileum, further highlighting the utility of this technique in confirming and detailing the spatial expression of this compound mRNA within intestinal tissue.
The findings from in situ hybridization experiments provide crucial visual evidence supporting the cellular origin of this compound expression, complementing the quantitative data obtained from RT-PCR.
Structural and Functional Analogs and Derivatives of Rattusin
Design and Synthesis Strategies for Modified Peptides
Designing rattusin analogs involves identifying functional regions and creating shorter, more manageable fragments that retain or improve biological activity. mdpi.commdpi-res.com Solid-phase peptide synthesis (SPPS) is a primary method for the preparation of these modified peptides. mdpi.comrcsb.orgmdpi-res.comnih.gov
Sequence Dissection and Analog Design
A key strategy involves the dissection of the this compound sequence to identify functional regions. Based on the three-dimensional structure of this compound, researchers have segmented the peptide into distinct fragments for study. mdpi.comresearchgate.netnih.gov For instance, the this compound sequence has been divided into fragments such as F1 (residues 1–8), F2 (residues 12–18), F3 (residues 22–31), and F4 (residues 7–23). mdpi.comresearchgate.netnih.gov This approach allows for the exploration of active sequences and the investigation of how peptide length and complexity influence synthesis yield and antimicrobial activity. mdpi-res.com Fragment F2, encompassing the dimeric hairpin loop region and including a cysteine residue at position 15, has been identified as a particularly promising fragment, demonstrating superior antimicrobial efficacy compared to the wild-type peptide. mdpi.comnih.govresearchgate.netresearchgate.net
Solid-Phase Peptide Synthesis (SPPS) of Fragments
Solid-phase peptide synthesis (SPPS) is the established method for synthesizing this compound analogs and fragments. mdpi.comrcsb.orgmdpi-res.comnih.gov The Fmoc-Rink Amide resin is commonly used, with synthesis conducted on scales such as 0.1 mmol. mdpi.commdpi-res.com The Fmoc protecting group is typically removed using a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). mdpi.commdpi-res.com Dichloromethane (DCM) and DMF are used for washing steps. mdpi.commdpi-res.com Amino acid coupling reactions are facilitated by reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) and diisopropylcarbodiimide (DIC). mdpi.commdpi-res.com Following synthesis, peptide fragments are purified, often by RP-HPLC, and characterized by LC-MS. mdpi.comresearchgate.net Fragments containing cysteine residues, such as F2, F4, F2-AH, and F2-PH, undergo air oxidative refolding processes to form disulfide bonds and achieve their oxidized forms. mdpi.com The purity of synthesized peptides is typically confirmed to be greater than 95% through analytical methods like HPLC and LC-MS. mdpi.com
Characterization of Analog Properties
Characterization of this compound analogs focuses on their structural conformation and the requirements for their antimicrobial function, particularly dimerization. mdpi.comrcsb.orgnih.gov
Dimerization Requirements for Antimicrobial Function
Dimerization is critical for the antimicrobial function of certain this compound fragments, such as F2. nih.govpatsnap.comresearchgate.netresearchgate.net Fragment F2 includes a central cysteine residue essential for forming a disulfide-bonded dimer, which is key to its biological activity. researchgate.net Research has demonstrated that substituting the cysteine residue in F2 with serine abolishes its antimicrobial activity, indicating the necessity of dimerization for this function. nih.govpatsnap.comresearchgate.netresearchgate.netresearchgate.net
Enhanced Efficacy and Modified Mechanisms of Action
This compound derivatives, particularly optimized fragments like F2, have shown enhanced antimicrobial efficacy compared to the wild-type peptide. mdpi.comnih.govresearchgate.netresearchgate.net While wild-type this compound is understood to exert bactericidal activity by damaging membrane integrity, the F2 dimer appears to operate via an alternative mechanism. rcsb.orgnih.govresearchgate.net Evidence suggests that the F2 dimer does not primarily target the bacterial membrane but rather exhibits an augmented antimicrobial effect likely oriented toward the intracellular milieu. mdpi.com This alternative mechanism involves direct binding to DNA, as supported by fluorescence assays and DNA retardation experiments. nih.govpatsnap.comresearchgate.netresearchgate.net This shift in the mechanism of action from membrane disruption to DNA binding highlights the potential for developing this compound derivatives with novel modes of action to combat antibiotic resistance. mdpi.comnih.govpatsnap.comresearchgate.netresearchgate.net
Fragment F2 as a Potent Derivative
Among the designed fragments, F2 has demonstrated superior antimicrobial efficacy compared to the wild-type this compound peptide. mdpi.comresearchgate.netresearchgate.net F2 is the shortest of the tested fragments, encompassing residues 12 to 18 and containing a cysteine residue at position 15. mdpi.com Studies have shown that F2 exhibits antimicrobial activity that is approximately fourfold greater than that of this compound against certain bacteria. mdpi.comnih.gov For instance, F2 displayed a Minimal Inhibitory Concentration (MIC) of 15 μg/mL against E. coli and S. aureus, while this compound had MICs in the range of 2 to 4 μM (7.3 to 14.6 μg/ml). nih.govnih.gov
Shift from Membrane Disruption to DNA Binding
A key difference between this compound and its derivative fragment F2 lies in their proposed mechanisms of action. This compound is suggested to exert its bactericidal activity primarily by disrupting bacterial membrane integrity, leading to membrane depolarization and permeabilization. mdpi.comrcsb.orgresearchgate.netnih.govresearchgate.netmdpi-res.com This mechanism is consistent with that of many other antimicrobial peptides that form pores or channels in the bacterial membrane. mdpi.comexplorationpub.comfrontiersin.org
In contrast, the F2 dimer appears to operate through a distinct intracellular mechanism. mdpi.comresearchgate.net Instead of causing significant membrane depolarization or permeabilization as observed with this compound or melittin, the F2 dimer binds directly to bacterial DNA. mdpi.comresearchgate.netmdpi-res.com This mechanism has been supported by fluorescence assays and DNA retardation experiments, which indicate that the F2 dimer effectively binds to DNA, potentially inhibiting essential bacterial functions at a fundamental level. mdpi.comresearchgate.net This shift in mechanism from membrane disruption to DNA binding in the F2 derivative represents a notable functional difference compared to the parent peptide. mdpi.comresearchgate.net
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies on this compound and its derivatives aim to understand how specific structural features influence their antimicrobial properties. nih.govmdpi.comnih.gov These studies involve modifying amino acid sequences and analyzing the impact on activity. frontiersin.org
Importance of Cysteine Residues and Disulfide Bonds
The cysteine residues and the disulfide bonds they form are crucial for the structure and activity of this compound. This compound contains five cysteine residues and forms a homodimer stabilized by five intermolecular disulfide bonds. nih.govpatsnap.comnih.govresearchgate.netrcsb.org These disulfide bonds contribute to the unique C2 homodimeric scaffold of this compound. patsnap.commdpi.comresearchgate.netrcsb.org
Studies on the F2 fragment have highlighted the critical role of its central cysteine residue at position 15. mdpi.comresearchgate.netresearchgate.net This cysteine is essential for the formation of the F2 dimer, which is necessary for its antimicrobial function. mdpi.comresearchgate.netresearchgate.net Substituting this cysteine residue with serine (F2 (C15S)) abolishes the ability to form a dimer and results in a significant loss of antibacterial activity. mdpi.comresearchgate.netresearchgate.netnih.gov This indicates that dimerization via this cysteine is critical for the potent antimicrobial activity observed in F2. mdpi.comresearchgate.netresearchgate.netnih.gov
While the disulfide bonds are integral to the dimeric structure of this compound, studies on the parent peptide have shown that refolded this compound possesses potent antibacterial activities, and remarkably, this potency is maintained even when the disulfide bonds are reduced. nih.gov This suggests that, for the full-length this compound, while the disulfide bonds define its dimeric structure, the salt-insensitive antibacterial activity appears to be independent of its redox status, which is distinct from some other defensins. nih.gov
Influence of Amino Acid Modifications on Antimicrobial Properties
Modifications to the amino acid sequence of antimicrobial peptides, including this compound derivatives, can significantly influence their activity. frontiersin.org For F2, structure-activity relationship studies involved testing various F2 analogs with modifications. mdpi.comnih.gov As mentioned, the substitution of the cysteine residue at position 15 in F2 with serine resulted in a loss of dimerization and antibacterial activity, emphasizing the importance of this specific residue for F2's function. mdpi.comresearchgate.netresearchgate.netnih.gov
Further research has explored β-hairpin-like analogs based on the dimeric structure of F2. mdpi.comresearchgate.netresearchgate.net Both parallel and antiparallel versions of these analogs were synthesized and found to maintain comparable antimicrobial potency to the original F2 dimer. mdpi.comresearchgate.netresearchgate.net This suggests that maintaining the dimeric β-hairpin-like structure is important for the activity of F2 derivatives, and that specific amino acid arrangements within this scaffold contribute to the antimicrobial properties. mdpi.comresearchgate.netresearchgate.net
The design and testing of these modified peptides provide insights into the key structural determinants of this compound's antimicrobial activity and inform the development of optimized peptide-based antibiotics.
Comparative Molecular Biology and Evolutionary Perspectives
Phylogenetics of Alpha-Defensins and Rattusin
This compound is classified as an alpha-defensin-related peptide, initially identified through comprehensive genomic analysis of the rat. Its gene, previously referred to as defa-rs1, is located within the alpha-defensin gene cluster in the rat genome. Phylogenetic studies of mammalian alpha-defensins typically reveal species-specific clustering, indicating that independent gene duplication and diversification events have occurred since the divergence of various mammalian lineages from a common ancestor.
Evolutionary Divergence from Classical Defensins
A key aspect of this compound's evolution is its divergence from the canonical structure of classical mammalian defensins. While retaining conserved signal and prosequences similar to rodent alpha-defensins, the mature this compound peptide features a distinctive five-cysteine motif, contrasting with the six-cysteine pattern characteristic of classical defensins. This structural variation is also observed when comparing this compound to other rodent defensin-related peptides, such as the cryptdin-related sequence (CRS) peptides found in mice, which contain 9 or 11 cysteines. The independent evolutionary trajectories of CRS genes and the gene encoding this compound (Defa-rs1) from ancestral classic alpha-defensins in mice and rats, respectively, are believed to have taken place subsequent to the divergence of these two rodent species, estimated to have occurred approximately 33 million years ago.
Comparison with Other Mammalian Antimicrobial Peptides
As a cationic antimicrobial peptide, this compound belongs to a crucial class of molecules involved in the innate immune defense against pathogens. While sharing the broad function of antimicrobial activity with other mammalian AMPs, this compound possesses distinct functional and structural characteristics.
Functional Similarities and Differences (e.g., Salt Insensitivity)
This compound demonstrates potent antibacterial activity against a broad spectrum of Gram-negative and Gram-positive bacteria, including strains resistant to conventional antibiotics. This wide range of activity is a common feature among many defensins and other AMPs. However, a significant functional difference that sets this compound apart from most classical alpha- and beta-defensins is its remarkable ability to retain potent antibacterial activity in the presence of physiological concentrations of salts, such as 100 mM NaCl and Mg2+. In contrast, the activity of many other defensins is substantially diminished under high salt conditions, which can limit their effectiveness in physiological environments. Studies suggest that this compound's salt insensitivity is independent of its structural form, whether reduced or in its refolded dimeric state.
The table below highlights the difference in salt sensitivity between this compound and some other defensins:
| Peptide Family/Name | Species | Cysteine Motif | Salt Sensitivity (Physiological Concentrations) |
| This compound | Rat | 5 cysteines | Insensitive |
| Classical Alpha-Defensins | Mammals | 6 cysteines | Generally Sensitive |
| Beta-Defensins | Mammals | - | Varying sensitivity |
| Cryptdin-related sequences (CRS) | Mouse | 9 or 11 cysteines | Sensitive (e.g., Crp4) |
| Human Alpha-Defensin 5 (HD5) | Human | 6 cysteines | Attenuated by salt |
| Cryptdin-4 (Crp4) | Mouse | 6 cysteines | Nearly completely abolished by salt |
This salt insensitivity is a key functional distinction of this compound when compared to many other defensins, including mouse Crp4 and human HD5, whose activities are significantly reduced by physiological salt concentrations.
Role in the Innate Immune System of Rats
This compound plays a vital role as a component of the innate immune system in rats. Its expression is particularly abundant in the Paneth cells located in the distal small intestine. Paneth cells are specialized epithelial cells residing in the intestinal crypts that are known producers of large quantities of antimicrobial peptides, including defensins. These peptides are essential for maintaining the microbial balance in the intestinal lumen and protecting the intestinal stem cell population. The localization of this compound in Paneth cells, coupled with its potent, salt-insensitive antibacterial activity against a wide array of bacteria, suggests a crucial function in the rat's defense against enteric pathogens. Due to its functional and structural differences from other intestinal defensins, this compound may contribute to unique aspects of host defense mechanisms in rats. Research on other defensins has highlighted their importance in providing protection against infections in the gut and influencing the composition of the intestinal microbiota. The specific characteristics of this compound indicate that it likely fulfills a specialized role in these processes within the rat intestine.
Translational Research Perspectives for Rattusin Derived Agents
Potential as a Novel Class of Antimicrobial Agents
Rattusin exhibits potent, broad-spectrum antibacterial activity against a range of Gram-negative and Gram-positive bacteria. asm.orgresearchgate.net Research indicates that synthetic this compound possesses bactericidal activities. asm.org This broad activity profile is a key characteristic that supports its potential as a novel class of antimicrobial agents.
Addressing Antibiotic Resistance Challenges
A significant aspect of this compound's potential lies in its efficacy against antibiotic-resistant strains. Studies have shown that this compound maintains potent antibacterial efficiency against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Salmonella Typhimurium DT104. asm.org The mechanism of action of AMPs, including this compound, typically involves the disruption of microbial membranes, which differs fundamentally from the targets of many traditional antibiotics. This distinct mechanism is considered less likely to induce resistance compared to conventional antibiotics.
Advantages over Conventional Antibiotics
One notable advantage of this compound over classical α- and β-defensins is its ability to retain antimicrobial activity in the presence of physiological concentrations of NaCl and Mg²⁺. asm.orgresearchgate.net Many defensins show substantially reduced activity under such conditions, which limits their therapeutic potential, particularly for systemic infections. asm.org this compound's salt-insensitive activity makes it a more attractive candidate for both topical and systemic applications. asm.orgresearchgate.net Furthermore, its mechanism of action, involving membrane disruption or, in the case of certain analogs, DNA binding, provides an alternative approach to combating bacteria compared to antibiotics that target intracellular processes.
Strategies for Overcoming Development Challenges
While this compound shows significant promise, the development of peptide-based antimicrobials faces inherent challenges, such as peptide stability and proteolytic degradation. Strategies are being explored to overcome these hurdles and enhance efficacy.
Peptide Stability and Proteolytic Degradation Resistance
This compound has a unique structure, forming a homodimeric scaffold stabilized by five intermolecular disulfide bonds. uni-heidelberg.de Disulfide bonds are known to contribute to the enhanced stability of AMPs and decrease their vulnerability to proteolytic degradation. Small-sized β-sheet AMPs, a category that includes this compound, are considered highly resistant to proteolytic degradation. Research involving trypsin digestion analysis has been conducted on refolded this compound, indicating ongoing efforts to understand and potentially improve its stability against proteases.
Optimization for Enhanced Efficacy
Research efforts are focused on optimizing this compound for enhanced efficacy and potential therapeutic application. This includes the design and synthesis of shorter peptide analogs derived from this compound. Studies have identified analogs, such as the F2 fragment, which demonstrate superior antimicrobial efficacy compared to the wild-type peptide and exhibit significantly lower cytotoxicity toward mammalian cells. These findings highlight the potential of designing optimized this compound derivatives as lead compounds for novel peptide-based antibiotics. Optimization strategies for AMPs in general can include modifications like N-terminal acetylation, C-terminal amidation, cyclization, and conjugation with molecules like polyethylene (B3416737) glycol (PEG) or carbohydrates to improve stability and bioavailability.
Synergistic Potential with Existing Antimicrobials
The combination of antimicrobial peptides with conventional antibiotics is an area of increasing interest in combating antibiotic resistance. This approach can leverage the complementary mechanisms of action of AMPs and antibiotics to achieve enhanced bacterial killing and potentially reduce the likelihood of resistance development. While the search results highlight the general benefits of AMP-antibiotic synergy, specific detailed research findings on the synergistic potential of this compound in combination with existing conventional antimicrobials were not prominently featured. However, given this compound's distinct mechanism of action, particularly its interaction with bacterial membranes or DNA (for analogs), it holds theoretical potential for synergistic effects when used alongside antibiotics that target intracellular processes. Such combinations could potentially facilitate the entry of conventional antibiotics into bacterial cells or enhance their activity through other mechanisms, offering a valuable enhancement to current antimicrobial strategies.
Compound Information
| Compound Name | PubChem CID |
| This compound | Not found |
Data Tables
Based on the search results, the following table summarizes representative minimum inhibitory concentration (MIC) data for this compound and one of its optimized fragments (F2) against E. coli and S. aureus.
| Peptide | Organism | MIC (μg/mL) |
| This compound | E. coli | 58 |
| This compound | S. aureus | 58 |
| F2 | E. coli | 15 |
| F2 | S. aureus | 15 |
Note: This table presents data from one specific study and MIC values can vary depending on the bacterial strain and assay conditions.
Future Research Directions and Unanswered Questions
Elucidation of Regulatory Networks for Rattusin Expression in vivo
Understanding the precise mechanisms that control this compound gene expression in living organisms is a critical area for future research. This compound is known to be abundantly expressed in Paneth cells of the distal small intestine, with peak expression observed in the proximal ileum. nih.gov However, the intricate regulatory networks, including the transcription factors and signaling pathways that govern this tissue-specific and regional expression pattern, remain to be fully elucidated. nih.govfrontiersin.org Research into these networks could reveal how this compound production is modulated in response to various physiological stimuli, such as the presence of gut microbiota or inflammatory signals. Identifying these regulatory elements could potentially allow for the manipulation of this compound expression, which might have therapeutic implications for enhancing host defense in the intestine. Studies on gene regulatory networks in other contexts, such as ion channel expression in rat neurons or oncogene expression, highlight the complexity and importance of deciphering these networks to understand biological processes. nih.govnih.gov
Detailed Understanding of Intracellular Mechanisms of Action for this compound and its Analogs
While this compound is known to primarily target bacterial membranes and cause damage, a detailed understanding of its intracellular mechanisms of action and that of its analogs is still developing. researchgate.net Recent studies on this compound derivatives, such as the F2 fragment, suggest alternative mechanisms, including direct binding to bacterial DNA, which could offer advantages in combating antibiotic resistance. nih.govresearchgate.net Further research is needed to fully characterize the specific intracellular targets and pathways affected by this compound and its various derivatives. This includes investigating interactions with bacterial proteins, nucleic acids, and other vital cellular components. mdpi.com Understanding these mechanisms at a molecular level is crucial for rational design of optimized this compound-based therapeutics with enhanced specificity and efficacy against a wider range of pathogens. mdpi.com
Further Optimization of this compound Derivatives for Enhanced Specificity and Efficacy
The development of this compound derivatives and analogs is a promising avenue for creating novel peptide-based antibiotics. mdpi.comresearchgate.net Studies have already explored short fragments derived from this compound's dimeric structure, with some exhibiting superior antimicrobial efficacy compared to the wild-type peptide. mdpi.comresearchgate.net Future research should focus on further optimizing these derivatives through structural modifications, such as amino acid substitutions or alterations in disulfide bonding patterns, to enhance their antimicrobial potency, specificity towards target pathogens, and reduce potential off-target effects. frontiersin.org The unique cysteine spacing pattern and dimeric structure of this compound provide a novel scaffold for designing highly potent peptide-based antibiotics. researchgate.net Research into optimizing antimicrobial peptides in general involves considering factors like charge, hydrophobicity, and secondary structure to improve activity and selectivity. mdpi.com
Exploration of Additional Biological Roles Beyond Antimicrobial Activity
While this compound's primary characterized function is antimicrobial, like other host defense peptides, it may possess additional biological roles. nih.govwikipedia.org Host defense peptides are known to have pleiotropic functions in innate immunity, including immunomodulatory activities, wound healing, and the ability to neutralize toxins. nih.govwikipedia.orgfrontiersin.org Future research should explore whether this compound also participates in these processes. Investigating its potential to modulate host immune responses, influence inflammation, or contribute to tissue repair could broaden its therapeutic potential beyond direct antimicrobial applications. wikipedia.orgfrontiersin.org Understanding these additional roles could lead to the development of this compound-based therapies for conditions beyond infectious diseases.
Development of Advanced Delivery Systems for this compound-Based Peptides
The effective delivery of peptide-based therapeutics like this compound presents a significant challenge. Peptides can be susceptible to degradation by proteases and may have difficulty crossing biological membranes to reach target sites. mdpi.com Future research is needed to develop advanced delivery systems that can protect this compound and its derivatives from degradation, improve their bioavailability, and facilitate targeted delivery to sites of infection or other desired locations. mdpi.comuu.sersc.org This could involve exploring various strategies, such as encapsulation in nanoparticles, conjugation to targeting moieties, or the development of novel formulations for different routes of administration. mdpi.comuu.sersc.org Successful development of such delivery systems is crucial for the clinical translation of this compound-based peptides.
Long-term Stability and Production Scalability for Research Applications
Ensuring the long-term stability of this compound and its derivatives and developing scalable production methods are essential for both continued research and potential therapeutic development. Studies have demonstrated methods for producing recombinant this compound, which can provide high yields for research purposes. nih.gov However, further optimization of production processes may be required for large-scale manufacturing. nih.gov Additionally, research into formulations and storage conditions that enhance the long-term stability of this compound peptides is necessary to ensure their integrity and activity for research applications and potential future clinical use. Addressing these aspects will be critical for advancing this compound research and development.
Q & A
Basic: What structural features of Rattusin are critical for its antimicrobial activity, and how can these be experimentally validated?
Answer:
this compound is a dimeric peptide derived from α-defensin, with its antimicrobial activity linked to its tertiary structure and disulfide bonds. Key structural elements include its four fragments (F1: residues 1–8, F2: 12–18, F3: 22–31, and F4: 7–23) and the C15S mutation in F2, which prevents dimerization . To validate these features:
- Hemolysis assays (4% RBC suspension, 37°C incubation, 405 nm absorbance measurement) assess membrane disruption .
- MTT cytotoxicity tests (using Hs68 normal cells and HeLa cancer cells) quantify cell viability post-exposure to this compound fragments .
- Circular dichroism or NMR can confirm structural integrity.
Advanced: How can researchers optimize this compound’s dimeric structure to enhance DNA-binding activity while minimizing cytotoxicity?
Answer:
Advanced strategies include:
- Fragment hybridization : Combining active regions (e.g., F2 and F3) to create chimeric peptides.
- Dimerization modulation : Using C15S substitutions (as in F2) to compare monomeric vs. dimeric activity .
- Dose-response profiling : Testing serial dilutions (e.g., 0.1–100 μM) in MTT assays to identify therapeutic windows .
- Fluorescence polarization assays : Quantify DNA-binding efficacy by measuring changes in anisotropy upon peptide interaction.
Methodological: What experimental protocols are recommended for evaluating the antimicrobial spectrum of this compound derivatives?
Answer:
- Broth microdilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- Time-kill kinetics : Monitor bacterial viability over 24 hours at 2-hour intervals .
- Synergy testing : Combine this compound with conventional antibiotics (e.g., β-lactams) using checkerboard assays to calculate fractional inhibitory concentration indices (FICIs).
- Biofilm disruption : Use crystal violet staining to assess inhibition of biofilm formation .
Contradiction Analysis: How should researchers resolve discrepancies in reported hemolytic activity of this compound across studies?
Answer:
Contradictions may arise from variations in:
- Experimental conditions : RBC source (human vs. murine), peptide purity, or incubation time. Standardize protocols per CLSI guidelines .
- Data normalization : Express hemolysis as a percentage relative to positive (100% lysis) and negative (0% lysis) controls .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare means across studies .
- Replication : Independently validate findings in multiple cell lines or animal models.
Research Design: What frameworks are suitable for formulating hypotheses about this compound’s mechanism of action?
Answer:
- PICO Framework : Define Population (target microbes), Intervention (this compound derivatives), Comparison (wild-type peptide), and Outcomes (MICs, cytotoxicity) .
- FINER Criteria : Ensure hypotheses are Feasible (e.g., scalable synthesis), Interesting (novel mechanistic insights), Novel (unexplored targets like DNA-binding), Ethical (low cytotoxicity), and Relevant (antibiotic resistance crisis) .
- Iterative design : Use pilot studies to refine questions, as seen in ’s fragment screening .
Data Interpretation: How can researchers distinguish between this compound’s direct antimicrobial effects and secondary cytotoxicity in vitro?
Answer:
- Selective indexing : Calculate selectivity indices (SI = IC50 for cytotoxicity / MIC for microbes). SI > 10 indicates therapeutic potential .
- Confocal microscopy : Visualize peptide localization using fluorescently tagged derivatives (e.g., FITC-labeled this compound) to confirm microbial membrane targeting over mammalian cell uptake.
- Proteomic profiling : Compare protein expression changes in treated microbes vs. host cells to identify unique pathways affected .
Advanced Synthesis: What strategies improve the yield and stability of this compound during chemical synthesis?
Answer:
- Solid-phase peptide synthesis (SPPS) : Optimize Fmoc/t-Bu protocols for disulfide bond formation (e.g., orthogonal Cys protection) .
- HPLC purification : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to isolate monomeric vs. dimeric forms.
- Lyophilization stability : Assess peptide integrity post-lyophilization via mass spectrometry and circular dichroism under varying pH (4–8) and temperature (−80°C to 25°C) conditions.
Translational Relevance: How can in vitro findings on this compound be translated into preclinical models?
Answer:
- In vivo efficacy : Test derivatives in murine infection models (e.g., thigh infection with P. aeruginosa) at 5–20 mg/kg doses.
- Pharmacokinetics : Measure plasma half-life via LC-MS/MS after intravenous administration .
- Toxicity screening : Perform histopathological analysis of liver/kidney tissues post-treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
